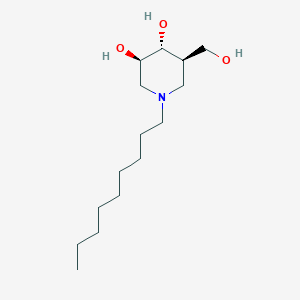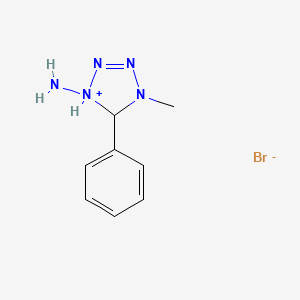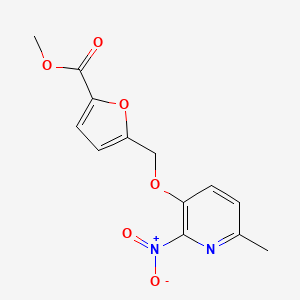![molecular formula C8H17O6P2- B12515186 Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate CAS No. 710323-32-3](/img/structure/B12515186.png)
Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C8H17O5P. It is a clear, colorless liquid that is slightly miscible with water and has a density of 1.13 g/mL at 25°C . This compound is widely used as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction .
Preparation Methods
Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with an alkyl halide . The reaction is typically carried out under controlled conditions with the following steps:
Reactants: Triethyl phosphite and an alkyl halide.
Reaction Conditions: The reaction is conducted at elevated temperatures (around 170°C) and under reduced pressure (0.5-2.0 MPa).
Procedure: The reactants are mixed in a solvent such as toluene and heated in a reaction vessel.
Industrial production methods involve similar steps but on a larger scale, with continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-phosphorus bonds.
Common reagents used in these reactions include sodium methoxide, lithium salts, and magnesium salts . The major products formed from these reactions are alkenes, phosphonic acids, and phosphine derivatives .
Scientific Research Applications
Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate involves the formation of a phosphonate anion when it reacts with a base such as sodium methoxide . This anion can then participate in nucleophilic addition reactions with carbonyl compounds to form alkenes. The reaction proceeds with high regioselectivity, typically yielding the E-alkene as the major product .
Comparison with Similar Compounds
Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate is unique in its ability to form stable phosphonate anions, which makes it highly effective in the Horner-Wadsworth-Emmons reaction . Similar compounds include:
Triethyl phosphonoacetate: Used in similar reactions but with different reactivity and selectivity.
Diethyl ethoxycarbonylmethylphosphonate: Another phosphonate ester with comparable applications.
Ethyl 2-(diethoxyphosphoryl)acetate: Used in the synthesis of various organic compounds.
These compounds share similar chemical properties but differ in their reactivity and the specific reactions they are used for .
Properties
CAS No. |
710323-32-3 |
|---|---|
Molecular Formula |
C8H17O6P2- |
Molecular Weight |
271.16 g/mol |
IUPAC Name |
1-diethoxyphosphorylethenyl(ethoxy)phosphinate |
InChI |
InChI=1S/C8H18O6P2/c1-5-12-15(9,10)8(4)16(11,13-6-2)14-7-3/h4-7H2,1-3H3,(H,9,10)/p-1 |
InChI Key |
SGUPUGPITHMKTB-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C(=C)P(=O)(OCC)OCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)
![{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid](/img/structure/B12515124.png)

![1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide](/img/structure/B12515133.png)
![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)
![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)

![2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-](/img/structure/B12515148.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12515150.png)


![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid](/img/structure/B12515173.png)
